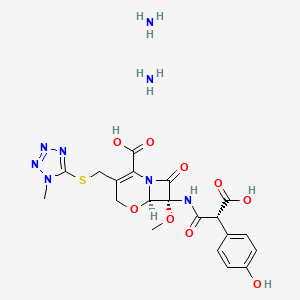

Moxalactam diammonium

Description

Contextualization of Oxacephem Antibiotics within Beta-Lactam Chemistry

Beta-lactam antibiotics represent a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their molecular structure. wikipedia.org This class includes well-known groups such as penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.org Oxacephems, including Moxalactam, are a unique subclass of beta-lactam antibiotics where the sulfur atom in the dihydrothiazine ring of a cephalosporin (B10832234) is replaced by an oxygen atom. alfa-chemistry.comnih.gov This seemingly subtle structural modification has profound implications for the compound's stability, spectrum of activity, and resistance to bacterial enzymes. alfa-chemistry.com The development of oxacephems like Moxalactam and Flomoxef was driven by the need to overcome emerging resistance mechanisms in bacteria and to target specific pathogens. nih.gov

The core of beta-lactam antibiotic action lies in their ability to mimic the D-alanyl-D-alanine motif of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov This structural mimicry allows them to bind to and inhibit penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan strands. nih.govontosight.ai The resulting disruption of cell wall synthesis leads to bacterial cell lysis and death. patsnap.com

Foundational Significance of Moxalactam Diammonium in Antimicrobial Research

This compound, a synthetic, broad-spectrum antibiotic, is structurally related to cephalosporins and is noted for its activity against a wide range of Gram-positive and Gram-negative bacteria. ontosight.ai Its chemical name is (6R,7R)-7-((R)-2-carboxy-2-(4-hydroxyphenyl)acetamido)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, diammonia salt. medkoo.com The significance of Moxalactam in research stems from several key attributes:

Unique Oxacephem Core: The oxygen atom in the oxacephem nucleus of Moxalactam confers distinct properties, including enhanced stability against certain beta-lactamases, the enzymes produced by bacteria to inactivate beta-lactam antibiotics. nih.gov

Broad Spectrum of Activity: Moxalactam has demonstrated potent in vitro activity against a wide array of bacterial pathogens, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. nih.gov

Mechanism of Action: Like other beta-lactams, Moxalactam inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). ontosight.aiontosight.ai This mechanism is a focal point of research aimed at understanding and overcoming antibiotic resistance.

Stereochemistry and Activity: Moxalactam exists as R- and S-epimers at the C-7 position, with the R-epimer exhibiting significantly greater in vitro activity. lookchem.com The study of its epimerization kinetics in aqueous solutions has provided valuable data on its stability and degradation pathways. lookchem.comnih.gov

The following table summarizes the key chemical properties of this compound:

| Property | Value |

| CAS Number | 77121-76-7 medkoo.com |

| Molecular Formula | C20H26N8O9S medkoo.com |

| Molecular Weight | 554.53 g/mol medkoo.com |

| Appearance | White to light yellow powder toku-e.com |

| Solubility | Freely soluble in water toku-e.com |

Scholarly Objectives and Research Trajectories for this compound Investigations

Current and future research involving this compound is directed along several key trajectories:

Combating Antibiotic Resistance: A primary objective is to further evaluate the efficacy of Moxalactam against multidrug-resistant organisms, particularly ESBL-producing bacteria. nih.gov In vitro pharmacokinetics/pharmacodynamics (PK/PD) modeling is a crucial tool in this area. nih.gov

Structural Modification and Drug Design: The unique oxacephem scaffold of Moxalactam serves as a template for the design of novel beta-lactam antibiotics with improved properties, such as enhanced stability, broader spectrum, or reduced susceptibility to resistance mechanisms.

Understanding Degradation and Stability: Detailed investigations into the degradation and epimerization kinetics of Moxalactam under various conditions (e.g., pH, temperature) are essential for optimizing its formulation and storage. nih.govnih.gov Studies have shown that the degradation of Moxalactam is influenced by pH, with minimum degradation occurring between pH 4.0 and 6.0. nih.gov Annealing of freeze-dried Moxalactam has also been shown to improve its chemical stability. nih.gov

Applications in Selective Media: Moxalactam is utilized as a selective agent in microbiological media, such as in Clostridium difficile Moxalactam Norfloxacin (CDMN) selective supplement, to isolate specific bacterial species from mixed cultures. toku-e.com

The table below presents a selection of detailed research findings related to Moxalactam:

| Research Focus | Key Findings |

| In Vitro Activity against ESBL-producing Bacteria | Moxalactam demonstrated potent bactericidal effects against ESBL-producing E. coli and K. pneumoniae in an in vitro PK/PD model. nih.gov |

| Epimerization Kinetics | The epimerization of Moxalactam in aqueous solution is influenced by pH, with the R-epimer being more active than the S-epimer. lookchem.com The rate-determining step appears to be the dehydrogenation of the chiral carbon. lookchem.com |

| Solid-State Stability | The solid-state decarboxylation of the diammonium salt of Moxalactam has been studied to understand its stability. researchgate.net |

| Compatibility with Diluents | Moxalactam disodium (B8443419) solutions have been found to be stable for up to 96 hours at 5°C and 24 hours at 25°C in various diluents. oup.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

77121-76-7 |

|---|---|

Molecular Formula |

C20H26N8O9S |

Molecular Weight |

554.5 g/mol |

IUPAC Name |

azane;(6R,7R)-7-[[(2R)-2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C20H20N6O9S.2H3N/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);2*1H3/t12-,18-,20+;;/m1../s1 |

InChI Key |

MJOUVQKVCMZNBV-GDUWRUPCSA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O.N.N |

Origin of Product |

United States |

Historical Perspectives and Chemical Evolution of 1 Oxacephems

Genesis and Early Chemical Discovery of the 1-Oxacephem Core

Until the mid-1970s, advancements in β-lactam antibiotics were primarily achieved by modifying the side chains attached to the traditional penam (B1241934) and cephem nuclei. oup.comoup.com However, growing bacterial resistance prompted a shift in research focus towards altering the core ring structures themselves. nih.gov This led to a period of intense innovation that saw the synthesis of novel structures, including penems, carbapenems, and monobactams. oup.com

Within this context, the concept of the 1-oxacephem emerged. Researchers theorized that replacing the sulfur atom at position 1 of the cephem nucleus with an oxygen atom could enhance antibacterial activity. patsnap.com This bioisosteric substitution was a significant synthetic challenge but held the promise of creating a new class of β-lactams with improved properties. oup.com The pioneering work in this field was carried out in the research laboratories of Shionogi & Co., Ltd., beginning in 1974. nih.gov The first total synthesis of a 1-oxacephem, specifically (±)-1-oxacephalothin, was reported in 1974, validating the chemical feasibility of this new structural class. jst.go.jp This breakthrough laid the foundation for the development of clinically relevant 1-oxacephem antibiotics. mdpi.com

Seminal Chemical Synthesis Routes Leading to Moxalactam Diammonium

The synthesis of moxalactam is a complex, multi-step process that has been approached through various routes, including total synthesis and semi-synthetic methods starting from readily available materials like 6-aminopenicillanic acid (6-APA). researchgate.netusc.eduresearchgate.net An efficient industrial synthesis was developed that retains all the carbon atoms from the starting material. mdpi.com

A notable synthesis route begins with the benzhydrol ester of 6-APA. wikipedia.org The key steps in this pathway are outlined below:

Fragmentation: The 6-APA derivative undergoes S-chlorination and subsequent base-induced fragmentation of the thiazolidine (B150603) ring. wikipedia.org

Allylic Alcohol Formation: The resulting intermediate reacts with propargyl alcohol, which is then partially reduced to form an allylic alcohol. This is followed by epoxidation to create a crucial epoxide intermediate. wikipedia.org

Side Chain Installation: The epoxide is opened by reacting it with 1-methyl-1H-tetrazole-5-thiol, which installs the C-3 side chain characteristic of moxalactam. wikipedia.org

Ring Closure: The intermediate undergoes oxidation and reaction with thionyl chloride to form a halide. This sets the stage for an intramolecular Wittig reaction, which closes the six-membered ring and forms the core 1-oxacephem structure. wikipedia.org

Side Chain and Methoxy (B1213986) Group Introduction: The initial N-acyl side chain is removed and replaced. A 7α-methoxy group, crucial for β-lactamase stability, is introduced. wikipedia.orgnih.gov

Final Acylation and Deprotection: The amine is acylated with a protected arylmalonate derivative. Finally, deprotection of the ester groups yields moxalactam. wikipedia.org

This sophisticated synthesis highlights the chemical ingenuity required to construct the novel 1-oxacephem nucleus and append the specific side chains that confer its broad-spectrum activity. wikipedia.org

Structural Departures and Innovations in Oxacephem Development

The development of moxalactam was a prime example of rational drug design, where specific structural modifications were made to the 1-oxacephem nucleus to optimize its biological activity. nih.govnih.gov

Key innovations included:

The 1-Oxygen Replacement: Substituting the sulfur atom of the cephem nucleus with an oxygen atom was found to cause a significant enhancement of antibacterial activity compared to the corresponding cephalosporins. jst.go.jpnih.gov

The 7α-Methoxy Group: The introduction of a methoxy group at the 7α-position, a feature borrowed from the cephamycin family of antibiotics, confers remarkable stability against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics. wikipedia.orgpurdue.edu

The 7β-Arylmalonylamino Side Chain: The specific side chain at the 7β-position, a carboxy(4-hydroxyphenyl)acetylamino group, was critical. The combination of this side chain with the 7α-methoxy-1-oxacephem nucleus resulted in a compound with high potency and a widely expanded spectrum against Gram-negative bacteria, including resistant strains. jst.go.jpnih.gov

These structural modifications collectively created moxalactam, a compound with superior stability and a broader antibacterial spectrum than many of its predecessors. nih.govoup.com The success of moxalactam spurred further research into the 1-oxacephem class, leading to the development of other derivatives like flomoxef, further demonstrating the versatility of this synthetic scaffold. mdpi.com

Chemical Data for this compound

| Property | Data | Source(s) |

| IUPAC Name | (6R,7R)-7-[[(R)-2-carboxy-2-(4-hydroxyphenyl)acetamido]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, diammonia salt | medkoo.com |

| Chemical Formula | C₂₀H₂₆N₈O₉S | medkoo.com |

| Molecular Weight | 554.53 g/mol | medkoo.com |

| CAS Number | 77121-76-7 | medkoo.com |

| Appearance | Solid | caymanchem.com |

Advanced Synthetic Methodologies and Directed Chemical Modifications of Moxalactam Diammonium

Contemporary Strategies for the Chemical Synthesis of Moxalactam Diammonium

The construction of the complex moxalactam scaffold has evolved from multi-step total syntheses to more streamlined and efficient methodologies. Initial total syntheses often commenced from readily available precursors like 6-aminopenicillanic acid (6-APA). wikipedia.org A known synthetic pathway involves the S-chlorination of a 6-APA derivative, followed by fragmentation and displacement with propargyl alcohol to form a key intermediate. wikipedia.org Subsequent steps include partial reduction of the triple bond, epoxidation, and introduction of the 1-methyl-1H-tetrazole-5-thiol side chain. wikipedia.org

Modern synthetic chemistry seeks to improve upon traditional routes by employing novel catalysts and reaction pathways that offer greater efficiency and stereoselectivity. For the synthesis of β-lactams in general, transition metal catalysis, particularly with nickel-based systems, has emerged as a powerful strategy. mdpi.comresearchgate.netasiaresearchnews.com Research has demonstrated that affordable and abundant nickel catalysts can be used to selectively synthesize chiral β-lactam structures from hydrocarbon raw materials, significantly simplifying processes that traditionally required multiple steps and the use of chiral auxiliaries. asiaresearchnews.com This approach reduces an approximate eight-step commercial process to about three steps. asiaresearchnews.com

Other catalytic systems have also proven effective for β-lactam ring construction. The Staudinger synthesis, the coupling of a ketene (B1206846) and an imine, can be catalyzed by bifunctional systems, such as a chiral nucleophile paired with a Lewis acid like indium(III) triflate, to yield optically enriched products. nih.gov Furthermore, photocatalysis using visible light energy has been proposed as a mild and atom-economical route to facilitate intramolecular hydrogen atom transfer, forming β-lactams from acrylamide (B121943) precursors. mdpi.comresearchgate.net

| Catalytic System | Reaction Type | Potential Advantage in Moxalactam Synthesis |

| Nickel-based catalysts | C-H activation / Cyclization | Simplifies synthesis from hydrocarbons, high stereoselectivity, reduces steps. asiaresearchnews.com |

| Chiral Nucleophile / Lewis Acid (e.g., In(OTf)₃) | Staudinger [2+2] Cycloaddition | High yields and enantioselectivity for the β-lactam core. nih.gov |

| Visible Light Photocatalysis | Intramolecular Hydrogen Atom Transfer | Mild reaction conditions, high atom economy. mdpi.comresearchgate.net |

| Organocatalysis (e.g., 4,6-dihydroxysalicylic acid) | One-pot amine oxidation and cyclization | Enables synthesis of derivatives from unstable imines with excellent cis-selectivity. acs.org |

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. astrazeneca.com For β-lactam production, this includes the use of environmentally benign solvents, reduction of hazardous reagents, and improving energy efficiency. researchgate.netastrazeneca.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com The Kinugasa reaction, which forms β-lactams from nitrones and copper(I) acetylides, has been successfully adapted to run in aqueous media, often using micellar catalysis, allowing for large-scale production without organic solvents. mdpi.com

One-pot reactions represent another key green strategy, as they reduce the number of work-up and purification steps, saving time, solvents, and energy. mdpi.com A one-pot protocol for constructing β-lactam scaffolds involves the organocatalytic oxidation of amines to imines using molecular oxygen, followed by a direct reaction with acyl chlorides to afford β-lactam derivatives with high cis-selectivity. acs.org This method is particularly valuable as it allows for the use of unstable imines that are difficult to isolate. acs.org Furthermore, the use of biocatalysts and electricity (electrocatalysis) are innovative approaches that can limit the reliance on precious metals and environmentally harmful reagents. astrazeneca.com

Rational Design and Synthetic Access to this compound Derivatives

The biological activity of moxalactam is intricately linked to its unique structural features. nih.gov Rational design of derivatives involves modifying these features to alter reactivity, enhance stability, or to serve as probes for understanding its mechanism of action. nih.govnih.gov

The moxalactam structure contains several key elements that dictate its properties. nih.govoup.com The substitution of the sulfur atom with a more electronegative oxygen atom in the 1-oxa core increases the reactivity of the β-lactam ring, which is correlated with enhanced antibacterial activity compared to its cephalosporin (B10832234) analog. nih.govoup.comnih.gov

Key structural moieties and the effects of their modification include:

1-Oxa Core : Replacing the oxygen atom at position 1 with a sulfur atom (the corresponding 1-thiacephem) reduces both the rate of alkaline hydrolysis and antibacterial activity. nih.gov Conversely, substituting it with a methylene (B1212753) group (a 1-carbacephem) greatly diminishes antibacterial activity while maintaining a high hydrolysis rate. nih.gov

7α-Methoxy Group : This group confers significant stability against a wide range of β-lactamase enzymes. nih.govoup.comoup.com Its introduction does not significantly change the chemical reactivity (hydrolysis rates) of the β-lactam ring itself but is crucial for protecting the molecule from enzymatic degradation. nih.gov Replacing it with a 7α-methyl group greatly reduces antibacterial activity. nih.gov

p-Hydroxyphenylmalonyl Side Chain : The α-carboxy group on this side chain at position 7 contributes to β-lactamase stability, particularly against cephalosporinases. oup.com Decarboxylated derivatives of moxalactam show altered biological activity, indicating the importance of this group. oup.comnih.gov

3-Methyltetrazolethio Moiety : This group at position 3 is selected to maximize in vitro activity. nih.govoup.com

| Structural Modification | Effect on Reactivity/Stability | Reference |

| Replacement of 1-Oxygen with Sulfur | Decreased β-lactam reactivity and antibacterial activity. | nih.gov |

| Replacement of 1-Oxygen with Methylene | Diminished antibacterial activity, high hydrolysis rate retained. | nih.gov |

| Removal of 7α-Methoxy Group | Increased susceptibility to β-lactamases. | oup.comnih.gov |

| Decarboxylation of Side Chain | Altered biological activity and inhibitory effects. | oup.comnih.gov |

The synthesis of modified analogs is a powerful tool for investigating the mechanistic details of a drug's interaction with its target. By systematically altering parts of the moxalactam molecule, researchers can probe the function of each moiety. For example, the synthesis of decarboxylated derivatives helps to elucidate the role of the side-chain carboxyl group in target binding and β-lactamase stability. nih.gov

Similarly, analogs where the β-lactam ring has been opened can serve as controls or probes to study non-covalent binding interactions, as these molecules can no longer acylate their target enzymes. nih.gov Recently, intact moxalactam itself has been used in advanced structural biology experiments, such as time-resolved serial femtosecond X-ray crystallography, to observe its binding and subsequent cleavage by metallo-β-lactamases in real-time. anl.gov Capturing these high-resolution snapshots of the reaction, from substrate binding to the opening of the β-lactam ring, provides invaluable data for understanding resistance mechanisms and designing new, more resilient inhibitors. anl.govacs.org

Chemoenzymatic Synthesis and Biocatalysis in Moxalactam Scaffold Construction

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis, operating under mild conditions and often obviating the need for complex protecting group strategies. au.dkacsgcipr.org The application of enzymes in the construction of the moxalactam scaffold is an area of active development.

Enzymes such as penicillin G acylase (PGA) are widely used in the industrial production of β-lactam nuclei and in the enzymatic synthesis of various penicillins and cephalosporins. nih.gov This type of enzyme could be applied in a chemoenzymatic route to moxalactam for the crucial step of coupling the p-hydroxyphenylmalonyl side chain to the 7-amino-1-oxacephem nucleus. nih.govgoogle.com A patent for moxalactam synthesis specifically describes a step utilizing an acyltransferase in an aqueous solvent system to attach the side chain. google.com

Other enzyme classes also hold potential for the synthesis of the core β-lactam structure. Baeyer-Villiger monooxygenases (BVMOs) are known to catalyze the formation of lactones (cyclic esters) and can be applied to the synthesis of lactams (cyclic amides). au.dk These enzymes could theoretically be engineered or applied in novel pathways to construct the oxacephem ring system itself. Imine reductases and transaminases are other powerful biocatalysts for forming chiral amines, which are key precursors in many pharmaceutical syntheses, and could be integrated into novel, greener routes toward the moxalactam core. acsgcipr.org The continuous development of these biocatalytic methods promises to make the manufacturing of complex antibiotics like moxalactam more efficient and sustainable. techtarget.com

Molecular Mechanisms of Action and Specific Target Interactions of Moxalactam Diammonium

Elucidation of Beta-Lactam Ring Acylation Kinetics and Mechanisms

The core of moxalactam's activity lies in the chemical reactivity of its β-lactam ring. nih.gov The process of PBP inhibition is initiated by the acylation of a catalytic serine residue within the active site of the PBP. wikipedia.org In this reaction, the serine nucleophile attacks the carbonyl carbon of the β-lactam ring. frontiersin.org This leads to the opening of the strained four-membered ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgfrontiersin.org This inactivation of the PBP prevents it from carrying out its essential function of cross-linking peptidoglycan strands. wikipedia.org

The kinetics of this process, described by the second-order rate constant k₂/K', is a key measure of an antibiotic's potency. nih.govnih.gov Studies on the interaction of β-lactams with enzymes have shown that structural features significantly influence acylation rates. For compounds like moxalactam, which possess a 7-α-methoxy group, both the acylation and the subsequent deacylation (hydrolysis of the acyl-enzyme complex) steps can be significantly impaired when interacting with certain β-lactamase enzymes, a factor that contributes to its stability against these resistance determinants. nih.govportlandpress.com The opening of the moxalactam β-lactam ring occurs between the C-8 and N-5 atoms during enzymatic cleavage. researchgate.net

Detailed Interactions with Bacterial Penicillin-Binding Proteins (PBPs)

Moxalactam does not interact with all PBPs uniformly; it shows preferential binding to specific PBPs, which varies between bacterial species. nih.govmicrobiologyresearch.org This selective targeting is crucial to its antibacterial spectrum and potency. Each bacterial species possesses a unique set of PBPs, which are essential for processes like cell elongation, division, and maintaining cell shape. nih.govwikipedia.org

The binding affinity and inhibitory kinetics of moxalactam for various PBPs have been a subject of detailed research. In Escherichia coli, moxalactam demonstrates a particularly high affinity for PBP-3, which is involved in septum formation during cell division, and also shows high affinity for PBP-1A and PBP-1Bs, which are critical for cell elongation. nih.govasm.org Its affinity for PBP-1A, -1Bs, -4, and -5/6 is higher than that of benzylpenicillin, though it has a lower affinity for PBP-2. nih.gov In Serratia marcescens, the primary and most sensitive target is PBP 3. microbiologyresearch.org

Kinetic studies provide a quantitative measure of these interactions. The potency of a covalent inhibitor like moxalactam is often best described by the second-order rate constant (k₂/K'). nih.gov Research on E. coli PBP 5 revealed that the order of inhibitory potency for several β-lactams was cefoxitin (B1668866) > imipenem (B608078) > moxalactam > cloxacillin (B1194729). nih.gov Interestingly, studies of the thermodynamics of these interactions showed that the noncovalent interaction energies (ΔΔGᵤ) did not correlate with the acylation rate constants, suggesting that the initial binding strength does not necessarily predict the speed of the subsequent covalent modification. nih.gov

Table 1: Inhibitory Kinetics and Thermodynamics of β-Lactam Binding to E. coli PBP 5 This table is based on data from a study on reversible thermal denaturation of PBP 5. nih.gov

| β-Lactam Compound | Order of Potency (based on k₂/K') | Order of Complementarity (based on ΔΔGᵤ) |

|---|---|---|

| Cefoxitin | 1 | 3 |

| Imipenem | 2 | 2 |

| Moxalactam | 3 | 4 |

| Cloxacillin | 4 | 1 |

The 50% inhibitory concentration (IC₅₀), another measure of affinity, shows that moxalactam can extensively bind to PBP4 in Pseudomonas aeruginosa at clinical concentrations, with an IC₅₀ of approximately 0.4 mg/liter. asm.org

**Table 2: Summary of Moxalactam's Preferential PBP Targets in E. coli*** *This table summarizes findings on moxalactam's binding affinities. nih.govasm.orgresearchgate.netasm.org

| PBP Target | Binding Affinity | Associated Bacterial Function |

|---|---|---|

| PBP-3 | Highest | Cell division (septum formation) |

| PBP-1A / 1Bs | High | Cell elongation |

| PBP-7 / 8 | High | Endopeptidase activity |

| PBP-2 | Low | Cell shape maintenance |

The formation of the covalent acyl-enzyme complex is not a static event; it induces conformational changes within the PBP structure. wikipedia.orgnih.gov While detailed crystal structures of a moxalactam-PBP complex are not extensively described in the provided research, insights can be drawn from studies of structurally related compounds. The 6-α-methoxy group, a key feature of moxalactam, is also present on the antibiotic temocillin. asm.org Studies on temocillin's interaction with PBP3 from P. aeruginosa revealed that this methoxy (B1213986) group can perturb the stability of the acyl-enzyme complex. asm.org It achieves this by disrupting a crucial hydrogen bond with a conserved asparagine residue in the PBP active site and by being inserted into a crowded space, which may destabilize the active site and allow water molecules easier access to break the acyl-enzyme bond. asm.org These findings suggest that the α-methoxy group of moxalactam likely plays a similar role in modulating the stability and conformation of the PBP-antibiotic complex.

Investigation of Atypical and Novel Molecular Targets of Moxalactam Diammonium

The primary and overwhelmingly significant molecular targets for moxalactam and other β-lactams are the penicillin-binding proteins. ontosight.ainih.gov While some β-lactam classes, such as carbapenems, have been shown to interact with other targets like L,D-transpeptidases, the available research on moxalactam focuses on its interactions with the classical PBPs. frontiersin.org Some studies have noted off-target effects in humans, such as the inhibition of ADP-induced platelet aggregation, but this is not a bacterial molecular target and falls outside the scope of its antimicrobial mechanism. asm.org Based on current scientific literature, there are no well-characterized atypical or novel bacterial molecular targets for this compound beyond the established PBP family.

Comparative Molecular Action Profile with Other Beta-Lactam Chemotypes

The molecular action of moxalactam is best understood when compared to other β-lactam antibiotics. As an oxacephem, it differs from cephalosporins by the substitution of an oxygen atom for a sulfur atom in the dihydrothiazine ring, a modification known to enhance antibacterial activity. pacific.edu

Versus Penicillins: Compared to benzylpenicillin, moxalactam shows a higher affinity for several key PBPs in E. coli, including PBP-1A, -1Bs, -4, and -5/6, but a lower affinity for PBP-2. nih.gov

Versus Other Cephalosporins: Moxalactam is often classified as a third-generation cephalosporin (B10832234) due to its expanded gram-negative spectrum. pacific.edunih.govdroracle.ai A key advantage over some other cephalosporins, like cefoperazone, is its enhanced stability against many types of β-lactamases produced by gram-negative bacteria. nih.govnih.gov However, its activity against gram-positive bacteria is generally less than that of first and second-generation cephalosporins and even some other third-generation agents like cefotaxime. pacific.edunih.gov In comparative studies against E. coli, the PBP binding affinities of moxalactam for PBP 1A and PBP 3 were similar to those of cefotaxime, ceftazidime, and ceftriaxone (B1232239). researchgate.netasm.org

Versus Other β-Lactam Classes: When compared with cefoxitin, imipenem, and cloxacillin against PBP 5, moxalactam's inhibitory kinetics (k₂/K') were found to be slower than cefoxitin and imipenem but faster than cloxacillin. nih.gov

Biochemical Mechanisms of Antimicrobial Resistance and Rational Strategies to Circumvent Resistance to Moxalactam Diammonium

Enzymatic Inactivation by Beta-Lactamases and Hydrolysis Mechanisms

A primary mechanism of resistance to β-lactam antibiotics, including moxalactam diammonium, is the production of β-lactamase enzymes by bacteria. These enzymes catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. researchgate.netbris.ac.uk The susceptibility of moxalactam to these enzymes varies depending on the specific type of β-lactamase.

Moxalactam generally exhibits good stability against many common β-lactamases. nih.gov However, certain types of β-lactamases can hydrolyze moxalactam at a significant rate. nih.gov The enzymatic inactivation process involves the formation of a transient intermediate between the enzyme and the antibiotic, which is then hydrolyzed. researchgate.net In some cases, moxalactam can act as an inactivator of β-lactamases, particularly cephalosporinases. nih.gov This inactivation occurs through a time-dependent, progressive process, likening it to a "suicide substrate." nih.gov

Interaction and Inactivation of Serine Beta-Lactamases (e.g., Type Ia Cephalosporinases)

Moxalactam demonstrates a notable interaction with serine beta-lactamases, particularly the Type Ia cephalosporinases produced by bacteria such as Enterobacter cloacae. nih.gov It acts as a potent inhibitor of these enzymes. nih.gov This inhibitory activity is attributed to the acidic function in its side chain. nih.gov The inactivation process is specific and follows progressive, time-dependent kinetics. nih.gov This characteristic makes moxalactam the first β-lactam antibiotic identified to possess this "suicide substrate" property, which contributes significantly to its resistance against many β-lactamases. nih.gov

While generally resistant to hydrolysis by many serine β-lactamases, some studies have shown that certain class A enzymes can hydrolyze moxalactam to some extent. uliege.be The interaction of moxalactam with class C β-lactamases, such as AmpC, involves the formation of an acyl-enzyme complex. asm.org The presence of the 6(7)α substituent on the moxalactam molecule forces the oxacephem ring into a position that destabilizes the transition state required for deacylation, thus inhibiting the enzyme. asm.org

Molecular Dynamics of this compound Cleavage by Metallo-Beta-Lactamases (MBLs)

Metallo-β-lactamases (MBLs), which utilize zinc ions in their active site, represent a significant threat to the efficacy of many β-lactam antibiotics. msdmanuals.com Time-resolved serial synchrotron crystallography has provided detailed insights into the cleavage of moxalactam by the L1 MBL from Stenotrophomonas maltophilia. researchgate.netnih.govdntb.gov.ua

The process begins with the binding of two zinc ions to the active site, followed by the binding of moxalactam. researchgate.netnih.govdntb.gov.ua The intact β-lactam ring is observed for approximately 100 milliseconds after the reaction is initiated. researchgate.netnih.govdntb.gov.ua Cleavage of the β-lactam ring occurs at around 150 milliseconds, leading to a significant displacement of the ligand. researchgate.netnih.govdntb.gov.uarcsb.org The reaction product then adjusts its conformation, reaching a steady state at approximately 2000 milliseconds, which corresponds to the relaxed state of the enzyme. researchgate.netnih.govdntb.gov.uaresearchgate.net Throughout this process, only minor changes are observed in the positions of the zinc ions and the active site residues. researchgate.netnih.govdntb.gov.ua This detailed molecular movie of the hydrolysis process offers a foundation for understanding the mechanism of MBL-mediated resistance to moxalactam. researchgate.net

Kinetic Characterization of this compound as a Beta-Lactamase Substrate or Inactivator

The kinetic behavior of this compound varies significantly depending on the type of β-lactamase it encounters.

As a Substrate: While generally considered stable, moxalactam can be hydrolyzed by certain β-lactamases. For instance, PSE-2 and PSE-3 enzymes from Pseudomonas aeruginosa can hydrolyze moxalactam at a significant rate. nih.gov Similarly, the metallo-β-lactamases from Xanthomonas maltophilia and Bacillus cereus can utilize moxalactam as a substrate. nih.govasm.org However, kinetic studies with some class C β-lactamases have shown biphasic kinetics, suggesting a possible rearrangement of the acyl-enzyme intermediate. nih.gov A recent study on the MOX-9 enzyme, a class C β-lactamase, revealed a remarkably lower activity against moxalactam compared to other MOX-type enzymes. asm.org Inactivation of moxalactam has also been observed with β-lactamases from Bacteroides fragilis, although this occurs over a longer period. nih.gov

As an Inactivator: Moxalactam acts as a potent, time-dependent inactivator of most cephalosporinases produced by gram-negative bacteria, a property that explains its excellent resistance to these enzymes. nih.gov It behaves as an inactivator of the metallo-β-lactamase from Aeromonas hydrophila. nih.govasm.org Studies have shown that incubation of moxalactam with the Aeromonas hydrophila metallo-β-lactamase CphA leads to irreversible inactivation of the enzyme. researchgate.net

Role of Outer Membrane Permeability and Efflux Systems in Modulating this compound Activity

The outer membrane of Gram-negative bacteria acts as a selective barrier, and its permeability plays a crucial role in the susceptibility of these organisms to antibiotics like this compound. nih.gov This barrier works in concert with efflux pumps, which actively transport antibiotics out of the cell, to modulate the intracellular concentration of the drug. asm.org

The intrinsic resistance of many Gram-negative bacteria is often a result of the synergistic action of the low permeability of the outer membrane and the activity of efflux pumps. nih.gov In Pseudomonas aeruginosa, the interplay between the chromosomally encoded AmpC β-lactamase and the MexAB-OprM efflux system is a key determinant of intrinsic resistance to β-lactams, including moxalactam. nih.gov The loss of both these systems leads to a significant increase in susceptibility to moxalactam. nih.gov

Alterations in Porin Channel Structure Affecting this compound Influx

Porins are water-filled channels in the outer membrane of Gram-negative bacteria that allow the passage of small hydrophilic molecules, including β-lactam antibiotics. acs.org Alterations in the structure or expression of these porin channels can significantly impact the influx of moxalactam and contribute to resistance. asm.orgkarger.com

The diffusion rate of β-lactams through porin channels is influenced by the physicochemical properties of the antibiotic. asm.org For dianionic compounds like moxalactam, the penetration rate is generally slower than for monoanionic or zwitterionic compounds. asm.org However, moxalactam is among the dianionic β-lactams that show a relatively higher penetration rate through E. coli K-12 porins. asm.org

Mutations affecting porin channels can lead to reduced permeability and increased resistance. For example, mutations in the loop L3 of general porins in Enterobacteriaceae can reduce antibiotic permeability due to steric hindrance or changes in charge distribution. nih.gov The structure-activity relationships of porins like OmpF and OmpC in E. coli have been extrapolated to homologous porins in other Enterobacteriaceae, where the more cation-selective nature of OmpC-like porins can explain lower permeability to anionic β-lactams such as moxalactam. nih.gov A reduction in porin-mediated permeability can be a highly effective resistance strategy on its own, leading to a drastic increase in the minimum inhibitory concentrations (MICs) of antibiotics like moxalactam. nih.gov

Identification and Characterization of Efflux Pump Mechanisms Conferring Resistance

Efflux pumps are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. researchgate.net In Gram-negative bacteria, these pumps are often tripartite systems spanning the inner and outer membranes. mdpi.com The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is particularly important in conferring multidrug resistance. mdpi.com

Structural Modifications of Penicillin-Binding Proteins Leading to Reduced Affinity for this compound

A primary mechanism of resistance to β-lactam antibiotics involves alterations in the structure of penicillin-binding proteins (PBPs), the bacterial enzymes responsible for the final steps of peptidoglycan synthesis. plos.orgpurdue.edu These modifications can reduce the binding affinity of the antibiotic to its target, thereby rendering it less effective. plos.orgpurdue.edu

Moxalactam exerts its antibacterial effect by binding to and inactivating PBPs. nih.gov It exhibits a particularly high affinity for PBP-3 and PBP-7/8 in Escherichia coli K-12, and a higher affinity than benzylpenicillin for PBP-1A, -1Bs, -4, and -5/6. nih.gov Conversely, its affinity for PBP-2 is lower. nih.gov Resistance can emerge through mutations that alter the amino acid sequence of these PBPs, leading to a decreased affinity for moxalactam. researchgate.net For instance, in Clostridium perfringens, exposure to β-lactams has been shown to select for mutants with amino acid substitutions within the central penicillin-binding regions of PBPs. researchgate.net Specifically, strains resistant to penicillin G, cephalothin, and ceftriaxone (B1232239) have been found to harbor mutations in the largest PBP, CPF_2395, which appears to be a primary target. researchgate.net While direct studies on moxalactam-induced PBP mutations in all relevant pathogens are not extensively detailed in the provided results, the principle remains a well-established mechanism of resistance for β-lactams in general. plos.orgnih.gov

It's important to note that decreased affinity of PBPs is a significant resistance mechanism in Gram-positive cocci, such as methicillin-resistant Staphylococcus aureus (MRSA). plos.org While traditionally considered less common in Gram-negative rods, evidence suggests that PBP modifications can and do contribute to resistance in these organisms as well. plos.org

| Target PBP | Binding Affinity of Moxalactam | Implication of Structural Modification |

| PBP-1A, -1Bs | High | Reduced binding can lead to resistance. |

| PBP-2 | Low | Alterations may have less impact on overall moxalactam susceptibility. |

| PBP-3 | Highest | Mutations are highly likely to confer significant resistance. |

| PBP-4 | High | Modifications can diminish moxalactam's efficacy. |

| PBP-5/6 | High | Alterations can contribute to resistance. |

| PBP-7/8 | Highest | Changes in this PBP can significantly reduce susceptibility. |

This table summarizes the known binding affinities of moxalactam to various PBPs in E. coli K-12 and the potential consequences of structural changes in these proteins. nih.gov

Horizontal Gene Transfer and Evolutionary Adaptation of Bacterial Resistance to this compound

The spread of antibiotic resistance is greatly accelerated by horizontal gene transfer (HGT), a process by which bacteria exchange genetic material. lakeforest.edufrontiersin.org This allows for the rapid dissemination of resistance genes, including those encoding for β-lactamases or modified PBPs, across different bacterial species and genera. lakeforest.edumdpi.com The primary mechanisms of HGT are transformation (uptake of naked DNA), transduction (phage-mediated DNA transfer), and conjugation (transfer of genetic material via direct cell-to-cell contact). frontiersin.orgmdpi.com

The evolution of resistance is a classic example of natural selection. ox.ac.ukmdpi.com The widespread use of antibiotics creates a strong selective pressure, favoring the survival and proliferation of bacteria that have acquired resistance mechanisms. ox.ac.ukfrontiersin.org These resistant strains can then dominate the bacterial population. ox.ac.uk

In the context of moxalactam, HGT can facilitate the spread of genes encoding β-lactamases capable of hydrolyzing it, such as certain plasmid-encoded class C β-lactamases. researchgate.net Conjugation studies have demonstrated the potential for the transfer of such resistance determinants to susceptible bacterial strains. researchgate.net The presence of resistance genes on mobile genetic elements like plasmids and transposons is a major factor in the rapid evolution and spread of multidrug resistance. lakeforest.edumdpi.com

The evolutionary adaptation of bacteria to moxalactam can also involve a series of stepwise mutations. Initially, a mutation might confer a low level of resistance. Under continued antibiotic pressure, further mutations can accumulate, leading to higher levels of resistance. embopress.org This evolutionary process, driven by natural selection and facilitated by HGT, poses a significant and ongoing challenge to the long-term effectiveness of moxalactam and other antibiotics. ox.ac.ukfrontiersin.org

Chemical Approaches to Beta-Lactamase Inhibitor Development and Synergistic Interactions (Focus on the chemistry of inhibitors)

Given that β-lactamase production is a major mechanism of resistance to β-lactam antibiotics, a key strategy to overcome this is the co-administration of a β-lactamase inhibitor. mdpi.com These inhibitors are designed to neutralize the β-lactamase enzymes, thereby protecting the antibiotic from degradation. mdpi.comrsc.org

Chemically, β-lactamase inhibitors can be broadly categorized. Traditional inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are themselves β-lactam analogues. nih.govmdpi.com They act as "suicide inhibitors" by forming a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of serine-β-lactamases (Classes A, C, and D), rendering the enzyme inactive. frontiersin.org However, these traditional inhibitors are generally not effective against metallo-β-lactamases (Class B), which utilize zinc ions in their active site. mdpi.com

More recent developments have focused on non-β-lactam inhibitors. Avibactam, for instance, is a diazabicyclooctane that lacks a β-lactam ring but can still effectively inhibit a broad spectrum of β-lactamases, including Class A, Class C, and some Class D enzymes. frontiersin.org Vaborbactam is another novel inhibitor based on a cyclic boronic acid pharmacophore, which shows potent activity against Class A and C β-lactamases. frontiersin.orgmdpi.com

The development of inhibitors for metallo-β-lactamases remains a significant challenge due to the nature of their active site. frontiersin.org Research is ongoing to design molecules that can effectively chelate the zinc ions or otherwise block the active site of these enzymes. rsc.org

The synergistic interaction between a β-lactam antibiotic and a β-lactamase inhibitor is crucial for clinical efficacy. nih.gov For example, moxalactam has been studied in combination with other antibiotics and has shown synergistic effects. researchgate.net While specific data on the synergistic interactions of moxalactam with the newer generation of β-lactamase inhibitors is not extensively covered in the search results, the principle of combination therapy is a cornerstone of modern strategies to combat antibiotic resistance. nih.gov The chemical design of these inhibitors focuses on creating molecules that can irreversibly bind to and inactivate the β-lactamase, thus allowing the partner antibiotic, such as moxalactam, to reach its PBP targets. frontiersin.org

| Beta-Lactamase Inhibitor | Chemical Class | Mechanism of Action |

| Clavulanic Acid | Oxapenam (β-lactam analogue) | Forms a covalent bond with the active site serine of serine-β-lactamases. mdpi.commdpi.com |

| Sulbactam | Penicillanic acid sulfone (β-lactam analogue) | Forms a covalent bond with the active site serine of serine-β-lactamases. nih.govmdpi.com |

| Tazobactam | Penicillanic acid sulfone (β-lactam analogue) | Forms a covalent bond with the active site serine of serine-β-lactamases. nih.govmdpi.com |

| Avibactam | Diazabicyclooctane (non-β-lactam) | Reversibly acylates the active site serine of a broad range of serine-β-lactamases. frontiersin.org |

| Vaborbactam | Cyclic Boronic Acid (non-β-lactam) | Forms a stable complex with the active site of serine-β-lactamases. frontiersin.orgmdpi.com |

Physicochemical Stability, Degradation Pathways, and Advanced Kinetic Analysis of Moxalactam Diammonium

Solid-State Chemical Stability Studies of Moxalactam Diammonium Salt

The stability of this compound in its solid form is a critical factor influencing its shelf-life and therapeutic efficacy. Research into its solid-state chemistry has revealed complex degradation mechanisms, with a particular focus on decarboxylation and the influence of its physical state.

Mechanisms of Decarboxylation in the Solid State

The solid-state degradation of this compound hydrate (B1144303) involves an initial loss of water, which is then followed by the concurrent loss of ammonia (B1221849) and carbon dioxide. purdue.eduresearchgate.net This decarboxylation process is a key degradation pathway. Studies utilizing a combination of X-ray crystallography, molecular mechanics calculations, thermogravimetric analysis, and high-pressure liquid chromatography have provided insights into this mechanism. nih.gov

The crystal structure of the diammonium salt reveals that the malonic acid amide functionality is not planar. nih.gov For the common decarboxylation mechanism to occur, this part of the molecule would need to rotate to achieve coplanarity. nih.gov It is proposed that the decarboxylation of the diammonium salt of moxalactam is preceded by desolvation. nih.gov The proposed mechanism is thought to involve a carbanion intermediate. purdue.eduresearchgate.net

Two potential explanations for the facile decarboxylation have been put forward. One is that the barrier to rotation of the malonic acid amide functionality is relatively low in the dehydrated crystals. The other possibility is that the amorphous nature of the desolvated crystals provides sufficient molecular freedom for the malonic acid amide functionality to achieve the necessary coplanar conformation for decarboxylation to proceed. nih.gov

Influence of Amorphous and Crystalline States on Chemical Degradation Kinetics

The physical state of a pharmaceutical solid, whether amorphous or crystalline, significantly impacts its chemical stability. Amorphous solids, lacking long-range molecular order, are generally more prone to chemical degradation than their crystalline counterparts. worktribe.comnih.gov This increased reactivity in the amorphous state is attributed to higher molecular mobility. biomaterials.orgnih.gov

For moxalactam, studies on freeze-dried formulations containing mannitol (B672) have demonstrated the effect of the amorphous state on stability. Annealing these amorphous systems, a process of heating and then cooling, has been shown to improve the chemical stability of moxalactam. nih.gov This improvement is linked to a reduction in molecular mobility, as measured by isothermal microcalorimetry. nih.gov Specifically, annealing at higher temperatures and for longer durations resulted in decreased molecular mobility and, consequently, improved chemical stability. nih.gov For instance, the decarboxylation rate of a sample annealed at 70°C for 8 hours was approximately 1.7 times lower than that of the unannealed control sample. nih.gov This highlights the critical role of the physical state and processing-induced disorder on the degradation kinetics of moxalactam in the solid state. researchgate.net

The following table summarizes the effect of annealing on the stability of amorphous moxalactam.

| Annealing Condition | Relative Decarboxylation Rate | Reference |

| Control (No Annealing) | 1.7x | nih.gov |

| 70°C for 8 hours | 1.0x | nih.gov |

Effects of Desolvation and Hydration on Solid-State Stability

The presence of water and solvent molecules within the crystal lattice can significantly influence the solid-state stability of pharmaceuticals. nih.govresearchgate.net In the case of this compound, which exists as a hydrate, the process of desolvation is a precursor to its chemical degradation, specifically decarboxylation. purdue.eduresearchgate.netnih.gov The loss of water from the crystal structure can lead to the formation of a less stable, potentially amorphous, state. nih.gov This desolvated form may possess greater molecular mobility, facilitating the conformational changes required for degradation reactions to occur. nih.gov

Conversely, the presence of residual water in amorphous pharmaceutical solids can also accelerate degradation. nih.gov Water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility. nih.gov Furthermore, water can directly participate in hydrolytic degradation pathways. nih.govnih.gov Therefore, controlling the hydration and desolvation processes is crucial for maintaining the stability of solid this compound.

Degradation Kinetics and Pathways in Aqueous Solution

In aqueous environments, moxalactam undergoes degradation through several pathways, with the rate and primary mechanism being highly dependent on the pH of the solution.

Hydrolytic Cleavage of the Beta-Lactam Ring under Varying pH Conditions

The degradation of moxalactam in aqueous solution has been shown to follow pseudo-first-order kinetics. nih.govresearchgate.net A key degradation pathway is the hydrolytic cleavage of the β-lactam ring. science.govresearchgate.net The rate of this hydrolysis is significantly influenced by the pH of the solution. nih.gov

Studies investigating the pH-rate profile of moxalactam degradation have revealed that the compound is most stable in the pH range of 4.0 to 6.0. nih.govresearchgate.net Outside of this range, the degradation rate increases. The degradation is subject to both hydrogen ion (acid) and hydroxide (B78521) ion (base) catalysis. nih.gov The dissociation of the phenolic group in the side chain also influences the degradation process. nih.govresearchgate.net

The kinetics of moxalactam degradation and epimerization were studied in an aqueous solution at 37°C over a pH range of 1.0 to 11.5. nih.gov The degradation rate constant was found to be at its minimum between pH 4.0 and 6.0. nih.gov In basic conditions, the degradation rate increased with increasing pH, indicating hydroxide-ion-catalyzed degradation. lookchem.com

The following table shows the pH-dependence of the degradation rate constant for moxalactam in aqueous solution.

| pH Range | Relative Degradation Rate | Primary Catalysis | Reference |

| 1.0 - 4.0 | Increasing with decreasing pH | Hydrogen Ion | nih.gov |

| 4.0 - 6.0 | Minimum | - | nih.govresearchgate.net |

| 6.0 - 11.5 | Increasing with increasing pH | Hydroxide Ion | nih.govlookchem.com |

Oxidative Degradation Processes and Reactive Species Involvement

While hydrolysis is a major degradation pathway for β-lactam antibiotics, oxidative degradation can also contribute to their instability. Advanced oxidation processes (AOPs) involve the generation of highly reactive species, such as hydroxyl radicals (OH•), which can react with and degrade a wide range of organic compounds, including antibiotics. mdpi.comresearchgate.net

Although specific studies detailing the oxidative degradation of moxalactam by various reactive species are not extensively available in the provided search results, the general principles of AOPs can be applied. The reactivity of different species and their potential to degrade antibiotics are well-documented. For instance, sulfate (B86663) radicals (SO₄•⁻) and carbonate radicals (CO₃•⁻) are other reactive species that can be involved in oxidative degradation processes. mdpi.com The involvement and efficiency of these reactive species in degrading pharmaceuticals can be influenced by factors such as pH and the presence of other substances in the solution. mdpi.com

Further research would be needed to specifically elucidate the mechanisms and kinetics of moxalactam degradation through various oxidative pathways and to identify the specific reactive species involved and the resulting degradation products.

Identification and Structural Elucidation of Chemical Degradation Products

The degradation of Moxalactam is a multifaceted process involving several chemical transformations, primarily influenced by the surrounding environment, such as the presence of water and pH levels. The principal degradation pathways include epimerization, hydrolysis of the β-lactam ring, and decarboxylation, particularly in the solid state.

In aqueous solutions, Moxalactam undergoes simultaneous degradation and epimerization, with both processes following pseudo-first-order kinetics. nih.gov The epimerization at the C-7 side-chain chiral carbon results in the formation of R- and S-epimers. nih.govlookchem.com The rates of both degradation and epimerization are significantly dependent on the pH of the solution. The degradation is catalyzed by both hydrogen and hydroxide ions, whereas the epimerization rate is influenced by the dissociation of the side-chain carboxylic acid group in acidic conditions and by hydroxide ion catalysis in basic conditions. nih.gov

A major degradation pathway for β-lactam antibiotics, in general, is the hydrolysis of the highly strained β-lactam ring, which leads to the formation of various breakdown products such as penicilloic acid analogues. researchgate.net For this compound in the solid state, a key degradation process is decarboxylation. nih.gov Studies on the diammonium salt hydrate have shown that degradation is initiated by the loss of water (desolvation), which is then followed by the concurrent loss of ammonia and carbon dioxide. purdue.edu The proposed mechanism for this solid-state decarboxylation is thought to involve a carbanion intermediate. purdue.edu

The structural elucidation of these degradation products relies on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is fundamental for separating the parent compound from its degradants. nih.govnih.gov Further characterization is achieved through methods like thermogravimetric analysis (TGA) to study thermal events like desolvation and decarboxylation, and X-ray crystallography to determine the solid-state structure. nih.gov For definitive structural identification of degradation products, mass spectrometry techniques, particularly liquid chromatography coupled with mass spectrometry (LC/MS), are invaluable for providing accurate mass measurements and fragmentation data. researchgate.net

Table 1: Identified Degradation Processes and Products of Moxalactam

| Degradation Process | Influencing Factors | Resulting Products/Changes | Analytical Techniques for Identification |

| Epimerization | pH, Aqueous Solution | R- and S-epimers of Moxalactam | HPLC nih.govlookchem.com |

| Hydrolysis | pH (Acid and Base Catalysis), Aqueous Solution | Opening of the β-lactam ring, formation of penicilloic acid analogues | HPLC nih.govresearchgate.net |

| Decarboxylation | Solid State, Heat | Loss of Carbon Dioxide | Thermogravimetric Analysis (TGA), HPLC nih.govpurdue.edu |

| Desolvation & Decomposition | Solid State, Heat | Loss of water and ammonia | Thermogravimetric Analysis (TGA) purdue.edu |

Influence of Environmental Factors on Chemical Stability (e.g., Temperature, Humidity, Light)

The chemical stability of this compound is significantly impacted by environmental factors, namely temperature, humidity, and light. These factors can accelerate degradation, leading to a loss of potency and the formation of potentially undesirable products.

Temperature: Elevated temperatures increase the rate of chemical degradation. Kinetic studies performed in aqueous solutions at 37°C have demonstrated temperature-dependent degradation and epimerization. nih.gov The solid-state decarboxylation of the diammonium salt is also a thermally driven process. nih.gov To ensure stability, this compound is typically stored at reduced temperatures, such as 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years). medkoo.com While the compound is considered stable enough for shipping at ambient temperatures for short durations, prolonged exposure to heat should be avoided. medkoo.com

Humidity: Moisture is a critical factor, particularly for the solid form of this compound. The presence of water can facilitate hydrolytic reactions, such as the opening of the β-lactam ring. researchgate.netamericanpharmaceuticalreview.com Furthermore, studies have shown that the solid-state decarboxylation of this compound hydrate is preceded by desolvation, indicating that the initial loss of water molecules from the crystal lattice is a key step in its degradation pathway. nih.govpurdue.edu This highlights the compound's sensitivity to humidity, as changes in environmental moisture can affect the hydration state of the solid and subsequently its stability. d-nb.info The general recommendation is to store the compound in a dry state. medkoo.comwdh.ac.id

Light: Exposure to light can provide the energy needed to initiate photochemical degradation reactions. To mitigate this, it is recommended that this compound be stored in the dark. medkoo.com The intrinsic photostability of a drug substance must be evaluated as part of stress testing according to regulatory guidelines to determine if it is light-sensitive and requires protection from light during storage and handling. ich.org

Table 2: Summary of Environmental Factors and Their Impact on this compound Stability

| Environmental Factor | Effect on Stability | Recommended Handling/Storage |

| Temperature | Increases rates of hydrolysis, epimerization, and decarboxylation. nih.govnih.gov | Store at 0-4°C (short-term) or -20°C (long-term). medkoo.com |

| Humidity | Promotes hydrolysis and initiates solid-state degradation via desolvation. nih.govpurdue.edu | Store in a dry environment. medkoo.comwdh.ac.id |

| Light | Can induce photochemical degradation. | Store in the dark. medkoo.com |

Regulatory and Research Guidelines for Chemical Stability Assessment (e.g., ICH Q1A(R2) Framework)

The assessment of the chemical stability of a new drug substance like this compound is governed by internationally harmonized guidelines to ensure that a comprehensive data package is generated for registration applications. The primary guideline is the ICH Q1A(R2), "Stability Testing of New Drug Substances and Products." ich.orgich.orgeuropa.eu

This guideline defines the stability data package required for a registration application within the major regions of Europe, Japan, and the United States. europa.eu The core principle is to evaluate the thermal stability and, where applicable, the sensitivity to moisture of the drug substance. ich.org The framework requires data from formal stability studies conducted on at least three primary batches, which should be representative of the material to be produced at a commercial scale. ich.org The studies must evaluate attributes of the substance that are susceptible to change and could influence quality, safety, or efficacy. europa.eu This includes physical, chemical, biological, and microbiological characteristics. europa.eu The results of these studies are used to establish a re-test period for the drug substance.

Accelerated and Long-Term Chemical Stability Protocol Design

The ICH Q1A(R2) guideline specifies the design of stability studies, which includes long-term, intermediate, and accelerated testing. These protocols are designed to predict the shelf life of the substance under defined storage conditions. ich.orgeuropa.eu

Long-Term Stability Studies: These studies are intended to represent the recommended storage conditions. The testing should be conducted for a minimum of 12 months at the time of submission and should continue for a duration sufficient to cover the proposed re-test period. europa.eu

Accelerated Stability Studies: These are designed to increase the rate of chemical degradation and physical change of a drug substance. biotech-spain.com Data from these studies, which typically last for 6 months, are used to evaluate the effect of short-term excursions from the label storage conditions, such as those that might occur during shipping. europa.eunih.gov

Intermediate Stability Studies: These studies are conducted if a significant change occurs during the 6-month accelerated stability study. They are designed to provide data at a condition milder than the accelerated condition. europa.eu

The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter. europa.eueuropa.eu For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended. europa.eueuropa.eu

Table 3: ICH Q1A(R2) General Case Stability Storage Conditions

| Study Type | Storage Condition | Minimum Time Period Covered by Data at Submission |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months europa.eubiotech-spain.com |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months europa.eubiotech-spain.com |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months europa.eubiotech-spain.com |

Photostability Assessment Methodologies

The ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products," provides the framework for assessing the light sensitivity of pharmaceuticals. ich.orgich.org The testing is designed to demonstrate that light exposure does not result in unacceptable changes to the drug substance. ich.org

The assessment typically involves two main parts:

Confirmatory Testing: This is performed on at least one primary batch of the drug substance to confirm its photostability characteristics under standardized conditions. The sample is exposed to a specified amount of light from a defined source (e.g., an artificial daylight fluorescent lamp combined with a UV-A lamp or a xenon lamp). A parallel sample is protected from light (a "dark control") to separate changes due to thermal effects from those caused by light. ich.org

Development and Validation of Stability-Indicating Analytical Methods

A crucial component of any stability study is the use of a validated stability-indicating analytical method. Such a method must be capable of accurately quantifying the decrease in the amount of the active drug substance and distinguishing it from its degradation products. ich.org

The development and validation of these methods involve a process of forced degradation, also known as stress testing. biotech-spain.com In this process, the drug substance is intentionally subjected to harsh conditions that are expected to accelerate its decomposition. These conditions typically include:

Acid and Base Hydrolysis: Exposure to acidic and basic solutions across a wide pH range.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Stress: Exposure to high temperatures.

Photolytic Stress: Exposure to high-intensity light.

The degradation products generated under these stress conditions are then used to develop and validate the analytical method, most commonly a high-performance liquid chromatography (HPLC) method. who.intresearchgate.net The validation process ensures that the method is specific, meaning it can produce a response for the active ingredient that is free from interference from degradation products, impurities, or other components. The method must also be proven to be accurate, precise, linear, and robust for its intended purpose.

Table 4: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M Hydrochloric Acid (HCl) | To generate acid-labile degradation products. |

| Base Hydrolysis | 0.1 M to 1 M Sodium Hydroxide (NaOH) | To generate base-labile degradation products. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | To identify susceptibility to oxidation. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | To test for thermolytic degradation. |

| Photolytic Degradation | High-intensity UV/Visible light (as per ICH Q1B) | To test for photosensitivity and generate photolytic degradants. |

Advanced Spectroscopic and Structural Characterization of Moxalactam Diammonium

X-ray Crystallography for High-Resolution Structural Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For Moxalactam diammonium, this technique has been pivotal in understanding its solid-state chemistry and conformational properties.

Single-Crystal X-ray Diffraction for Tautomeric and Conformational Analysis

Single-crystal X-ray diffraction has been employed to study the solid-state chemistry of this compound. nih.gov A key finding from these crystallographic studies is the conformation of the malonic acid amide functionality. The analysis of the crystal structure revealed that this specific functional group in this compound is not planar. nih.gov This non-planar arrangement is significant because the commonly accepted mechanism for the decarboxylation of such compounds involves a planar intermediate. For the reaction to proceed via this mechanism, the functional group would need to undergo considerable rotation to achieve the necessary coplanarity. nih.gov Molecular mechanics calculations suggest that the energy barrier for this rotation is relatively low in the dehydrated form of the crystal, which may facilitate the compound's facile decarboxylation. nih.gov

Time-Resolved X-ray Crystallography for Reaction Intermediate Capture

Time-resolved X-ray crystallography is a powerful technique for observing molecular structures as they change during a chemical reaction, allowing for the capture of short-lived intermediates. However, specific studies utilizing time-resolved X-ray crystallography to capture reaction intermediates of this compound have not been identified in a review of the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of molecules in solution and for studying the physical and chemical properties of atoms and their interactions. For Moxalactam, NMR studies have been crucial in elucidating its interactions with biological targets.

An NMR study was reported on the conformational changes induced in the Bacillus licheniformis β-lactamase upon interaction with moxalactam. Furthermore, NMR spectroscopy has been used to investigate the binding mechanisms of moxalactam to other enzymes, such as the New Delhi Metallo-β-lactamase-1 (NDM-1), providing insights into its mode of inhibition. acs.org

Multi-Dimensional NMR for Detailed Structural Assignment

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are standard methods for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) resonances, which is a prerequisite for detailed structural elucidation in solution. Despite the power of these techniques, specific studies detailing the complete, sequence-specific resonance assignments for this compound using multi-dimensional NMR were not found in the surveyed literature.

Ligand-Observe NMR for Binding Site Characterization

Ligand-observe NMR methods are particularly useful for studying the interactions between a small molecule (ligand) and a large biomolecule (receptor) by observing the NMR signals of the ligand. These techniques have been applied to the parent compound, Moxalactam, to characterize its binding to target proteins.

Protein-based NMR techniques, where the protein's signals are monitored upon ligand titration, have been used to explore the inhibition mechanisms of NDM-1 by various inhibitors, including Moxalactam. acs.org Such studies can reveal the specific amino acid residues involved in the binding site and quantitatively determine binding affinities (dissociation constants). acs.org These methods provide a detailed picture of the protein-ligand interaction at the atomic level, which is critical for understanding the mechanism of action and for the rational design of new inhibitors. acs.org

Mass Spectrometry Techniques for Precise Molecular Weight and Degradant Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the precise determination of molecular weights and the identification of unknown compounds, including degradation products.

The fundamental properties of this compound have been precisely determined.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₆N₈O₉S | medkoo.com |

| Exact Mass | 554.1543 | medkoo.com |

| Molecular Weight | 554.53 | medkoo.com |

Mass spectrometry is also a primary tool for identifying the compound in complex mixtures. For instance, matrix-assisted laser desorption ionization-time-of-flight (MALDI-TOF) mass spectrometry is used to re-identify bacterial pathogens in studies evaluating the efficacy of antibiotics like Moxalactam. nih.gov

Furthermore, MS is critical for studying the degradation of β-lactam antibiotics. The primary degradation pathway for these compounds is the hydrolysis of the central β-lactam ring, which renders the antibiotic ineffective. nih.gov This hydrolysis corresponds to a mass shift of +18 Da (the addition of a water molecule), which is readily detectable by mass spectrometry. nih.gov MS-based assays can, therefore, rapidly detect β-lactamase activity by monitoring the disappearance of the parent drug's molecular ion and the appearance of the hydrolyzed product's ion. nih.govnih.gov Studies have also used mass spectrometry to observe the covalent modification of proteins by Moxalactam, providing evidence for its mechanism of action. rsc.org While the specific degradation products of this compound under various stress conditions are not detailed in the available literature, the established MS methodologies are the standard approach for such investigations. mdpi.commdpi.com

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Polymorphism

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful non-destructive tool for identifying functional groups and investigating the polymorphic forms of pharmaceutical compounds. These techniques provide a molecular fingerprint based on the vibrational modes of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Key functional group vibrations for β-lactam compounds are well-documented. researchgate.netnih.gov The most prominent band is typically the carbonyl (C=O) stretching vibration of the β-lactam ring, which is expected to appear at a high wavenumber, often in the range of 1750-1800 cm⁻¹, due to the ring strain. Other significant absorptions would include the amide C=O stretch, N-H stretching and bending vibrations, O-H stretching from the carboxyl group (though modified in the diammonium salt), C-O stretching, and various vibrations associated with the aromatic and tetrazole rings. vscht.czspecac.com The presence of the ammonium (B1175870) ions (NH₄⁺) would introduce characteristic N-H stretching and bending vibrations.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using FTIR. Different polymorphs will exhibit distinct FTIR spectra due to differences in their crystal lattice and intermolecular interactions, leading to shifts in peak positions and changes in peak shapes and intensities.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing aqueous samples and non-polar bonds. optica.orgnih.gov Similar to FTIR, a Raman spectrum of this compound would display a unique pattern of peaks corresponding to its molecular vibrations. tandfonline.com

Characteristic Raman bands for cephalosporin (B10832234) antibiotics have been identified, which can be extrapolated to Moxalactam. nih.gov For instance, specific peaks related to the β-lactam ring, aromatic rings, and other functional groups would be present. acs.org Raman spectroscopy is also a valuable tool for polymorphism screening, as different crystalline forms will produce distinct Raman spectra. The subtle changes in molecular conformation and crystal packing in different polymorphs can be detected through shifts in the Raman scattering peaks.

Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| β-Lactam C=O Stretch | 1750 - 1800 | Strong |

| Amide C=O Stretch | 1650 - 1680 | Medium |

| Carboxylate (COO⁻) Stretch | 1550 - 1610 | Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| N-H Stretch (Ammonium) | 3000 - 3300 | Medium |

| C-O Stretch | 1000 - 1300 | Medium |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Solid-State Transitions

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal stability and solid-state transitions of pharmaceutical compounds. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, particularly if it exists as a hydrate (B1144303), the TGA thermogram would reveal distinct mass loss steps corresponding to different thermal events.

Based on studies of the diammonium salt of Moxalactam hydrate, the initial mass loss is attributed to the loss of water of hydration. This is a common first step in the thermal decomposition of hydrated cephalosporins. nih.govnih.gov This would be followed by a more significant mass loss at higher temperatures, corresponding to the decomposition of the molecule itself. It has been proposed that this degradation involves the simultaneous loss of ammonia (B1221849) (from the diammonium salt) and carbon dioxide (from decarboxylation). nih.gov

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram provides information on thermal events such as melting, crystallization, and solid-state transitions. atascientific.com.aunews-medical.net

For this compound hydrate, the DSC curve would be expected to show an initial endothermic peak corresponding to the dehydration process, which would correlate with the initial mass loss observed in TGA. researchgate.netresearchgate.net Following dehydration, further heating would lead to endothermic or exothermic peaks associated with the decomposition of the anhydrous compound. The nature of these peaks (endothermic or exothermic) provides insight into the energetics of the decomposition process. mdpi.com DSC is also a primary tool for studying polymorphism, as different polymorphs will have distinct melting points and enthalpies of fusion. umich.edunih.gov

Interactive Data Table: Expected Thermal Analysis Data for this compound Hydrate

| Thermal Event | Technique | Expected Temperature Range (°C) | Observation |

| Dehydration | TGA | 50 - 150 | Mass loss corresponding to water molecules |

| Dehydration | DSC | 50 - 150 | Endothermic peak |

| Decomposition | TGA | > 150 | Significant mass loss (loss of NH₃, CO₂) |

| Decomposition | DSC | > 150 | Endothermic/Exothermic peaks |

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for the determination of purity, assay, and the monitoring of degradation products. mdpi.comnih.gov The development of a stability-indicating HPLC method is crucial for ensuring the quality and shelf-life of this compound.